Unveiling the Potent and Selective Mechanism of (R)-BMS-816336: A Technical Guide
Unveiling the Potent and Selective Mechanism of (R)-BMS-816336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BMS-816336 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, (R)-BMS-816336 effectively reduces intracellular cortisol concentrations in key metabolic tissues, such as the liver and adipose tissue. This targeted modulation of glucocorticoid signaling presents a promising therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of (R)-BMS-816336, supported by preclinical data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Inhibition of 11β-HSD1
The primary mechanism of action of (R)-BMS-816336 is the potent and selective inhibition of 11β-HSD1. This enzyme is a critical component of the prereceptor pathway that regulates the availability of active glucocorticoids, such as cortisol, to their intracellular receptors.[1][2][3] In various tissues, 11β-HSD1 acts as a reductase, converting circulating inactive cortisone into active cortisol.[1][2] This localized amplification of glucocorticoid signaling can contribute to the pathophysiology of metabolic diseases when dysregulated.
(R)-BMS-816336 binds to the active site of 11β-HSD1, preventing the conversion of cortisone to cortisol. This leads to a reduction in intracellular cortisol levels in tissues where 11β-HSD1 is expressed, without significantly affecting systemic circulating cortisol concentrations.[4] The selectivity of (R)-BMS-816336 for 11β-HSD1 over the isoform 11β-HSD2, which primarily inactivates cortisol to cortisone in mineralocorticoid target tissues, is a key feature that minimizes the risk of off-target effects, such as apparent mineralocorticoid excess.[4]
Signaling Pathway
The inhibition of 11β-HSD1 by (R)-BMS-816336 directly impacts the glucocorticoid signaling pathway. By reducing the intracellular conversion of cortisone to cortisol, the subsequent activation of the glucocorticoid receptor (GR) is attenuated. This leads to a downstream modulation of gene expression related to glucose and lipid metabolism.
Quantitative Data
The potency and selectivity of (R)-BMS-816336 have been characterized in a series of preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of (R)-BMS-816336
| Enzyme Target | Species | IC50 (nM) |
| 11β-HSD1 | Human | 14.5[5] |
| 11β-HSD1 | Mouse | 50.3[5] |
| 11β-HSD1 | Cynomolgus Monkey | 16[5] |
Table 2: In Vitro Selectivity of BMS-816336
| Enzyme | Selectivity Fold (over 11β-HSD1) |
| 11β-HSD2 (Human) | >10,000[4] |
Note: BMS-816336 is the racemate of (R)-BMS-816336.
Table 3: In Vivo Pharmacodynamics of BMS-816336
| Species | Model | ED50 (mg/kg) |
| Cynomolgus Monkey | - | 0.12[4] |
| Mouse | Diet-Induced Obese (DIO) | 8.6[6] |
Table 4: Oral Bioavailability of BMS-816336 in Preclinical Species
| Species | Oral Bioavailability (%F) |
| Mouse | 20-72[4] |
| Rat | 20-72[4] |
| Dog | 20-72[4] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of (R)-BMS-816336.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Protocol Overview:
-
Enzyme Preparation: Recombinant human 11β-HSD1 enzyme is prepared and quantified.
-
Compound Preparation: (R)-BMS-816336 is serially diluted to a range of concentrations.
-
Reaction Mixture: The reaction is initiated by adding the enzyme, test compound, the substrate (cortisone), and the cofactor (NADPH) to a reaction buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, typically by the addition of an organic solvent.
-
Detection: The amount of cortisol produced is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic Assessment in Diet-Induced Obese (DIO) Mice
This study evaluates the ability of (R)-BMS-816336 to inhibit 11β-HSD1 activity in a relevant animal model of metabolic disease.
Protocol Overview:
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet to induce obesity and insulin resistance.
-
Dosing: DIO mice are orally administered with either vehicle or varying doses of (R)-BMS-816336.
-
Tissue Collection: At a predetermined time point after dosing, animals are euthanized, and target tissues such as the liver and adipose tissue are collected.
-
Ex Vivo 11β-HSD1 Activity Assay: Tissue homogenates are prepared and incubated with cortisone and NADPH. The conversion to cortisol is measured to determine the level of 11β-HSD1 inhibition.
-
Data Analysis: The percentage of 11β-HSD1 inhibition in the drug-treated groups is calculated relative to the vehicle-treated group. The effective dose that causes 50% inhibition (ED50) is then determined.
Clinical Development
A Phase 1 clinical trial (NCT00979368) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of BMS-816336 in healthy male subjects.[7] The study has been completed, and the primary publication on the discovery of BMS-816336 states that the compound was found to be well-tolerated in these studies.[4] However, detailed results from this trial have not been made publicly available in a peer-reviewed publication.
Conclusion
(R)-BMS-816336 is a potent, selective, and orally bioavailable inhibitor of 11β-HSD1. Its mechanism of action, centered on the reduction of intracellular glucocorticoid levels in metabolic tissues, has been robustly demonstrated in preclinical studies. The data presented in this technical guide underscore the potential of (R)-BMS-816336 as a therapeutic agent for type 2 diabetes and other metabolic disorders. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-BMS-816336 | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
